(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Descripción
Propiedades
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJSAWAOJIQBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670646 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888738-18-9 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a compound of interest within medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.
The compound features a bromine atom at the second position and a trifluoromethyl group at the sixth position of the pyridine ring, which significantly influences its biological interactions. Its molecular formula is .
1. Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in treating infections.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer.
Table 2: Anticancer Activity Data
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.
- Enzyme Interaction : It interacts with specific enzymes, potentially inhibiting their activity or altering their function, which is crucial in pathways related to cell proliferation and survival .
- Halogen Bonding : The presence of bromine allows for unique interactions with biomolecules, influencing binding affinities and modulating biochemical pathways.
Case Study 1: Antimicrobial Efficacy
A study assessed the efficacy of this compound against Staphylococcus aureus and found that it significantly inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential application in developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.126 µM. The mechanism was linked to apoptotic pathways, indicating its potential as a therapeutic agent in oncology .
Comparación Con Compuestos Similares
Substituent Positioning and Electronic Effects
The table below compares substituent positions and key features of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol with related compounds:
Key Observations :
- Positional Effects : The 2-bromo substituent in the target compound may enhance reactivity toward nucleophilic aromatic substitution compared to 5-bromo isomers (e.g., the compound from ).
- Electron-Withdrawing Groups: The trifluoromethyl group at the 6-position creates a distinct electronic environment compared to nitro or cyano groups in related structures (e.g., ). This could lower the pKa of the hydroxymethyl group, increasing acidity.
- Functional Group Diversity : The hydroxymethyl group distinguishes the target compound from esters (e.g., ) or nitro derivatives (e.g., ), enabling unique reactivity in oxidation or protection/deprotection strategies.
Métodos De Preparación
Bromination of 6-(trifluoromethyl)pyridine-3-methanol Derivatives
One common route involves the bromination of 6-(trifluoromethyl)pyridine-3-methanol or its analogs. The bromination is typically performed by reacting the precursor with bromine in an organic solvent such as chloroform. The reaction is initiated at room temperature and then heated to reflux for approximately one hour to ensure complete bromination at the desired position.
This method is scalable and can be adapted for industrial production using continuous flow reactors to enhance yield and purity while reducing reaction times and waste generation.
Alternative Route via 2-Bromo-6-Methylpyridine Derivatives
A more elaborated method, as detailed in patent CN109879815B, involves the preparation of 2-bromo-6-aldehyde pyridine intermediates, which can be further transformed into the methanol derivative. The key steps include:
Step S1: Bromination of 2-Bromo-6-Methylpyridine
2-Bromo-6-methylpyridine is reacted with liquid bromine in a mixed dichloromethane-water solvent system at 10-20 °C, followed by heating to 40-60 °C for 8-12 hours. This produces a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine in a molar ratio of approximately 6:1.
Step S2: Reaction with Urotropin in Ethanol
The brominated mixture is then reacted with urotropin (hexamethylenetetramine) in ethanol at 30-50 °C for 10-14 hours. This step facilitates the formation of a formyl intermediate through substitution and rearrangement reactions.
Step S3: Acid-Catalyzed Hydrolysis
The reaction mixture is treated with a mixture of acetic acid and concentrated sulfuric acid and heated to 80-100 °C for 3-5 hours to hydrolyze the intermediate to 2-bromo-6-aldehyde pyridine.
Step S4: Purification
After cooling, the product is isolated by filtration and recrystallized from an ethanol-water mixture (9:1) to yield high-purity 2-bromo-6-aldehyde pyridine.
This aldehyde intermediate can then be further reduced to the corresponding methanol derivative, (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, using standard reduction methods such as sodium borohydride or catalytic hydrogenation.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time | Molar Ratios | Yield & Notes |
|---|---|---|---|---|---|
| S1 | 2-Bromo-6-methylpyridine, Br2, dichloromethane/H2O | 10-20 (add Br2), 40-60 (reaction) | 8-12 h | 1:3 (pyridine:Br2) | Mixture of bromomethyl and dibromomethyl intermediates (6:1 ratio) |
| S2 | Mixture + urotropin in ethanol | 30-50 | 10-14 h | 1:2 (pyridine:urotropin) | Formation of formyl intermediate |
| S3 | Acetic acid + concentrated H2SO4 (acid hydrolysis) | 80-100 | 3-5 h | - | Conversion to 2-bromo-6-aldehyde pyridine |
| S4 | Cooling, filtration, recrystallization (ethanol/water) | 0-10 (cooling) | - | - | Purified aldehyde product |
Advantages and Industrial Applicability
- The method avoids the use of highly toxic or dangerous reagents such as selenium dioxide or n-butyl lithium.
- The bromination and hydrolysis steps are conducted under relatively mild and controllable conditions.
- The process yields high-purity intermediates suitable for further functionalization.
- The reaction sequence is amenable to scale-up for industrial production, with reduced environmental impact due to minimized waste.
Summary of Key Research Findings
- Bromination of 2-bromo-6-methylpyridine with liquid bromine under controlled temperature yields a bromomethylated intermediate mixture with a favorable ratio for further transformation.
- Reaction with urotropin in ethanol efficiently converts bromomethyl groups to formyl functionalities.
- Acid hydrolysis under acetic acid and sulfuric acid conditions completes the transformation to the aldehyde, which can be further reduced to the target methanol compound.
- Purification by recrystallization yields a product with melting point around 77.8-79.2 °C and high purity suitable for synthetic applications.
Q & A
Q. What are the common synthetic routes for (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol?
The compound is typically synthesized via nucleophilic substitution or Suzuki coupling followed by reduction. For example, halogenated pyridine precursors (e.g., 2-bromo-6-(trifluoromethyl)pyridine) can undergo hydroxymethylation using reducing agents like LiAlH4 or NaBH4. A similar approach is described for (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, where fluorinated pyridine derivatives are reduced to yield the alcohol . Additionally, brominated intermediates in related syntheses (e.g., 1-(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-one) highlight the role of bromine as a leaving group in subsequent functionalization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the hydroxymethyl group and substitution pattern on the pyridine ring.
- LCMS/HPLC : For purity assessment and molecular ion identification (e.g., m/z values similar to analogs like 407 [M+H]+ in LCMS) .
- X-ray Crystallography : To resolve bond lengths and angles, particularly for bromine and trifluoromethyl groups, using software like SHELXL .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, THF) enhance reactivity in halogen displacement reactions .
- Temperature Control : Room-temperature stirring for intermediates (e.g., 10 hours in methanol/NaOH for deprotection) minimizes side reactions .
- Workup Protocols : Liquid-liquid extraction with ethyl acetate/water and drying agents (e.g., MgSO4) improve purity, as demonstrated in multi-step syntheses of trifluoromethylpyridine derivatives .
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can predict:
- Electrophilic Sites : The bromine atom and hydroxymethyl group are susceptible to nucleophilic attack.
- Steric Effects : The trifluoromethyl group creates steric hindrance, influencing regioselectivity in coupling reactions.
- Transition States : Energy barriers for reactions like Suzuki-Miyaura coupling, guided by analogous pyridine boronic acid syntheses .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. How can researchers assess the biological activity of this compound?
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization, leveraging the compound’s hydrogen-bonding capacity from the hydroxymethyl group.
- Cellular Uptake Studies : Measure lipophilicity (logP) to predict membrane permeability, enhanced by the trifluoromethyl group .
- SAR Analysis : Compare with analogs (e.g., chloro or methyl derivatives) to identify critical substituents for bioactivity .
Methodological Notes
- Crystallographic Refinement : SHELX programs are recommended for resolving complex structures, especially with halogen atoms. For twinned crystals, SHELXE pipelines enable robust phasing .
- Synthetic Scalability : Multi-gram syntheses require inert atmospheres (N) and low-temperature (−78°C) lithiation steps to stabilize reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
